molecular formula C12H13BrO2 B8352174 5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde

5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde

Cat. No. B8352174
M. Wt: 269.13 g/mol
InChI Key: FOEPMRVESWPOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

5-bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde

InChI

InChI=1S/C12H13BrO2/c1-12(3-4-12)10-6-9(13)5-8(7-14)11(10)15-2/h5-7H,3-4H2,1-2H3

InChI Key

FOEPMRVESWPOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=CC(=C2OC)C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

step 3—To a solution of 74a (0.44 g, 1.7 mmol) in DMF (4 mL) was added K2CO3 (0.60 g, 4.4 mmol) and iodomethane (0.32 g, 2.3 mmol). The resulting mixture was stirred at 60° C. for 2 h. The reaction mixture was cooled to RT and partitioned between water and Et2O. The organic layer was washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated to afford 0.47 g (96%) of 5-bromo-2-methoxy-3-(1-methylcyclopropyl)benzaldehyde (74b) as a light yellow solid.
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0.6 g
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0.32 g
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4 mL
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